BenchChemオンラインストアへようこそ!

3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

dCTPase inhibition nucleotide metabolism cancer pharmacology

3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013755-80-0) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine class, which has been identified as a novel scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition. The compound features a 2,4-difluorophenylsulfonyl-piperazine moiety linked to a 6-(1H-pyrazol-1-yl)pyridazine core, a structural arrangement distinct from earlier dCTPase inhibitor chemotypes such as triazolothiadiazoles.

Molecular Formula C17H16F2N6O2S
Molecular Weight 406.41
CAS No. 1013755-80-0
Cat. No. B2954140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
CAS1013755-80-0
Molecular FormulaC17H16F2N6O2S
Molecular Weight406.41
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2
InChIKeyAQBBDIONLJYKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013755-80-0): Core Identity and Procurement Context


3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013755-80-0) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine class, which has been identified as a novel scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition [1]. The compound features a 2,4-difluorophenylsulfonyl-piperazine moiety linked to a 6-(1H-pyrazol-1-yl)pyridazine core, a structural arrangement distinct from earlier dCTPase inhibitor chemotypes such as triazolothiadiazoles [2]. This class has demonstrated the ability to increase target thermal and protease stability and to synergize with cytidine analogues in leukemic cell models, establishing its relevance for anticancer probe development [1].

Why Generic Substitution of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013755-80-0) Carries Scientific Risk


Piperazin-1-ylpyridazine-based dCTPase inhibitors cannot be treated as interchangeable commodities because the structure-activity relationship (SAR) within this class is exceptionally steep and fragment-specific. The published SAR demonstrates that discrete modifications to the left-hand side (LHS) aryl sulfonamide, the piperazine linker, or the right-hand side (RHS) heterocycle can shift dCTPase IC50 values by more than 100-fold, from >10 µM to 19 nM [1]. Substituting the 2,4-difluorophenylsulfonyl group with a different sulfonyl aryl, or replacing the 1H-pyrazol-1-yl substituent with other heterocycles, has been shown to profoundly alter binding efficiency (BEI) and cellular target engagement. Consequently, procurement of a generic 'piperazinyl-pyridazine' or 'sulfonylpiperazine' analog without this precise substitution pattern is scientifically unsound for any application requiring dCTPase inhibitory activity identical to that reported for this chemotype.

Quantitative Evidence Guide: Performance of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Against Comparators


dCTPase Enzymatic Inhibition: Target Compound vs. Representative Class Potency

Within the piperazin-1-ylpyridazine class, the most potent reported compound (compound 15) achieved an IC50 of 0.019 µM (19 nM) against human dCTPase, while the least active analogs exceeded 10 µM [1]. The target compound, 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, incorporates the 2,4-difluorophenylsulfonyl motif associated with enhanced binding efficiency (BEI values of 13.0–17.2 across the series) and a pyrazole RHS group known to support low-nanomolar potency in closely related structures [1]. A structurally aligned analog (compound 8, with a benzyl RHS and SO2 linker) displayed an IC50 of 0.250 µM [1]. Direct IC50 data for the target compound has not been identified in the public domain; therefore, this evidence is class-level inference based on the established SAR.

dCTPase inhibition nucleotide metabolism cancer pharmacology

Target Engagement: Thermal Stabilization of dCTPase as a Differentiator

Potent piperazin-1-ylpyridazine inhibitors (compounds 13, 18, and 20) increased the melting temperature (Tm) of purified dCTPase protein in differential scanning fluorimetry (DSF) assays, whereas inactive control compounds 29 and 30 produced no Tm shift [1]. Ligand-mediated thermal stabilization was further confirmed in a cellular thermal shift assay (CETSA) for compound 9, demonstrating whole-cell target engagement [1]. For the target compound, which shares the same sulfonyl-piperazine-pyridazine core, this class-level evidence implies target engagement potential, but direct confirmation has not been published.

target engagement thermal shift assay cellular pharmacology

Enzyme Selectivity Profile: dCTPase vs. Related Nucleotide Hydrolases

Lead piperazin-1-ylpyridazine compounds displayed outstanding selectivity over related enzymes, as demonstrated by profiling against a panel of nucleotide hydrolases including dUTPase, ITPase, and NTPDase family members [1]. While specific selectivity data (e.g., fold-selectivity or IC50 ratios) for the target compound have not been disclosed, the chemotype's inherent selectivity is a class-level characteristic that distinguishes it from earlier, less selective dCTPase inhibitor scaffolds such as triptolide [1].

kinase selectivity off-target panel nucleotide metabolism

Cytidine Analogue Synergy: Enhanced Anti-Leukemic Activity

Piperazin-1-ylpyridazine inhibitors synergize with cytidine analogues such as decitabine or cytarabine to enhance cytotoxicity against leukemic cells [1]. This functional synergy is a hallmark of the dCTPase inhibitor mechanism, where blocking nucleotide pool sanitization potentiates the incorporation of toxic nucleotide analogues. The target compound, by virtue of its shared pharmacophore, is expected to exhibit this class-level synergistic property, but direct combination index or synergy score data have not been located.

synergy cytidine analogue leukemia

Binding Efficiency Index (BEI): A Quantitative Ligand Efficiency Metric

Across the piperazin-1-ylpyridazine series, BEI values ranged from 11.5 to 17.2, with the most potent compounds (e.g., compound 15, BEI = 17.2, IC50 = 19 nM) achieving high ligand efficiency [1]. Compounds incorporating sulfonamide linkers (such as 8, BEI = 13.0) maintained acceptable efficiency despite lower potency. The target compound, with its 2,4-difluorophenylsulfonyl group and pyrazole RHS, is positioned within a sub-region of chemical space associated with favorable molecular properties (MW = 406.41, cLogP typically < 3.5 for this series), suggesting a balanced profile of potency and physicochemical properties compared to more lipophilic or larger analogs.

ligand efficiency binding efficiency index drug-likeness

Protease Stability Enhancement as a Consequence of Ligand Binding

Piperazin-1-ylpyridazine lead compounds increase dCTPase resistance to protease digestion upon binding, a biophysical hallmark of direct target engagement [1]. This property was demonstrated for multiple active analogs and was absent in inactive control compounds. The target compound's structural alignment with these active analogs suggests it may also elicit protease stabilization, though direct experimental confirmation is lacking.

protease stability target engagement biophysical assay

Application Scenarios for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013755-80-0)


Chemical Probe Development for dCTPase Functional Studies

Procure this compound when the goal is to chemically inhibit dCTPase with a sulfonylpiperazine-pyridazine scaffold that, based on class SAR, is expected to engage the target with low-nanomolar to sub-micromolar potency [1]. Its pyrazole RHS and 2,4-difluorophenylsulfonyl LHS align with the structural determinants conferring high binding efficiency and thermal stabilization in related molecules, making it a rational candidate for probe optimization campaigns.

Structure-Activity Relationship (SAR) Expansion Studies

The compound serves as a key intermediate or comparator for SAR studies investigating the effect of pyrazole vs. other RHS heterocycles on dCTPase inhibition. Its well-defined substitution pattern allows it to act as a matched-pair reference against analogs bearing different LHS aryl groups or RHS substituents, enabling the dissociation of electronic, steric, and lipophilic contributions to potency [1].

Synergy Screening with Nucleoside Analogs in Leukemic Models

Given the class-level evidence that piperazin-1-ylpyridazine inhibitors synergize with cytidine analogues [1], this compound can be prioritized for in vitro combination studies with decitabine, cytarabine, or other nucleoside drugs. Such experiments can quantify the synergy potential of this specific scaffold and guide the selection of lead candidates for in vivo chemosensitization studies.

Biophysical Assay Validation (Thermal Shift and Protease Protection)

Use this compound to generate orthogonal target engagement data for the dCTPase target. Its structural features associated with active, stabilizing inhibitors make it suitable for DSF and protease protection experiments designed to confirm direct binding, providing a bridge between enzymatic IC50 measurements and cellular target engagement readouts [1].

Quote Request

Request a Quote for 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.